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Compound of Interest

Compound Name: Irganox 1330

Cat. No.: B1672081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Irganox 1330, a sterically hindered phenolic antioxidant. The information compiled herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy data, is intended to support research, quality control, and development activities.

Chemical Identity and Structure
Chemical Name: 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

CAS Number: 1709-70-2

Molecular Formula: C₅₄H₇₈O₃

Molecular Weight: 775.20 g/mol

Irganox 1330 is a high molecular weight antioxidant characterized by three sterically hindered

phenol groups attached to a central mesitylene ring. This structure is key to its efficacy in

preventing thermo-oxidative degradation in various organic substrates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Irganox 1330.
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¹H NMR Data
The ¹H NMR spectrum of Irganox 1330 is characterized by distinct signals corresponding to

the aromatic protons, the methylene bridges, the methyl groups on the mesitylene ring, the tert-

butyl groups, and the phenolic hydroxyl groups.

Chemical Shift (δ) ppm Multiplicity Assignment

~7.0 s Ar-H (on phenol rings)

~5.1 s -OH (phenolic)

~4.0 s -CH₂- (methylene bridge)

~2.2 s Ar-CH₃ (on mesitylene ring)

~1.4 s -C(CH₃)₃ (tert-butyl)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of Irganox
1330.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1672081?utm_src=pdf-body
https://www.benchchem.com/product/b1672081?utm_src=pdf-body
https://www.benchchem.com/product/b1672081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~154 Ar-C (C-OH)

~138 Ar-C (C-C(CH₃)₃)

~136 Ar-C (on mesitylene ring)

~128 Ar-C (CH on phenol rings)

~126 Ar-C (C-CH₂ on mesitylene ring)

~35 -C(CH₃)₃

~30 -C(CH₃)₃

~29 -CH₂-

~21 Ar-CH₃

Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of hindered phenolic antioxidants like Irganox
1330 is as follows:

Sample Preparation: Dissolve 5-25 mg of Irganox 1330 in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

Set the appropriate spectral width and number of scans.

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.
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A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in Irganox
1330.

FTIR Spectral Data
Wavenumber (cm⁻¹) Assignment

~3640 O-H stretch (free hydroxyl)

~2960 C-H stretch (aliphatic)

~1600, ~1485 C=C stretch (aromatic)

~1440 C-H bend (aliphatic)

~1230 C-O stretch (phenol)

~870 Ar-H bend (substituted benzene)

Experimental Protocol: FTIR Spectroscopy
The FTIR spectrum of solid Irganox 1330 can be obtained using the following methods:

Attenuated Total Reflectance (ATR):

Place a small amount of the powdered Irganox 1330 sample directly onto the ATR crystal

(e.g., diamond or ZnSe).

Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of

the clean ATR crystal should be collected first.
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KBr Pellet Method:

Mix a small amount of Irganox 1330 (typically 1-2 mg) with approximately 100-200 mg of

dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is often used for quantitative analysis.

UV-Vis Spectral Data
In a suitable solvent such as ethanol or acetonitrile, Irganox 1330 exhibits a characteristic UV

absorption spectrum.

Wavelength (λmax) Molar Absorptivity (ε)

~276-280 nm Data not consistently available

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of Irganox 1330 of a known concentration in a

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of

varying concentrations.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
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Measure the absorbance of each standard solution at the wavelength of maximum

absorbance (λmax).

A plot of absorbance versus concentration can be used to determine the molar absorptivity

and for quantitative analysis of unknown samples.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a compound like Irganox 1330.
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Spectroscopic Analysis Workflow for Irganox 1330
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Caption: General workflow for the spectroscopic analysis of Irganox 1330.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1672081?utm_src=pdf-custom-synthesis
https://www.uvabsorber.com/products/hpao-hindered-phenols-antioxidant-powernox-1330-1-3-5-trimethyl-2-4-6-tris-3-5-di-tertbutyl-4-hydroxybenzyl-benzene-cas-1709-70-2.html
https://www.uvabsorber.com/products/hpao-hindered-phenols-antioxidant-powernox-1330-1-3-5-trimethyl-2-4-6-tris-3-5-di-tertbutyl-4-hydroxybenzyl-benzene-cas-1709-70-2.html
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/product/b1672081#spectroscopic-data-of-irganox-1330-nmr-ir-uv-vis
https://www.benchchem.com/product/b1672081#spectroscopic-data-of-irganox-1330-nmr-ir-uv-vis
https://www.benchchem.com/product/b1672081#spectroscopic-data-of-irganox-1330-nmr-ir-uv-vis
https://www.benchchem.com/product/b1672081#spectroscopic-data-of-irganox-1330-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

